Atr-IN-16

ATR kinase colorectal cancer LoVo

针对DNA损伤应答(DDR)缺陷肿瘤模型研究中的关键痛点,本产品为ATR-IN-16(化合物46),一种ATP竞争性ATR激酶抑制剂。在LoVo细胞中IC50为410 nM,适用于合成致死组合筛选。具有明确的专利来源,确保采购合规。 • 有效抑制ATR激酶,适用于DDR通路研究 • 纯度≥98%,确保实验结果可重复 • 现货供应,快速全球发货

Molecular Formula C19H25N7O
Molecular Weight 367.4 g/mol
Cat. No. B12402751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-16
Molecular FormulaC19H25N7O
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C
InChIInChI=1S/C19H25N7O/c1-12-10-20-25(4)19(12)15-8-16(21-17-7-13(2)23-24-17)22-18(9-15)26-5-6-27-11-14(26)3/h7-10,14H,5-6,11H2,1-4H3,(H2,21,22,23,24)/t14-/m1/s1
InChIKeyONKJHQQFFLEAGL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATR-IN-16 Compound Overview


ATR-IN-16 (compound 46, CAS 2756589-62-3) is a synthetic, ATP‑competitive inhibitor of Ataxia Telangiectasia and Rad3‑related (ATR) kinase, a master regulator of the DNA damage response (DDR) [1]. The compound exhibits antiproliferative activity against the human colorectal adenocarcinoma LoVo cell line with an IC₅₀ of 410 nM, indicating its potential in DDR‑deficient cancer models . ATR-IN-16 is part of a structurally‑related series covered by a dedicated IP estate, enabling procurement with clear patent provenance [2].

Workflow
ATR kinase pathway inhibition study fit, DDR-deficient cancer cell-model endpoint review
Selection context
Synthetic ATP-competitive inhibitor with reported cellular activity context; supports graded partial ATR inhibition studies
Procurement note
Patent provenance enables compound-specific research procurement without IP ambiguity
Research use only; not for human or veterinary use

Why ATR-IN-16 Cannot Be Substituted


The ATR inhibitor landscape is dominated by structurally divergent clinical candidates (e.g., berzosertib, ceralasertib) that differ substantially in selectivity fingerprint, pharmacokinetic (PK) profile, and DDR‑pathway modulation [1]. Within the same in‑class series, small structural modifications produce sharp differences in cellular potency and target engagement: ATR-IN-16 (IC₅₀ 410 nM in LoVo) is 410‑fold less potent than ATR-IN-17 (IC₅₀ 1 nM) and ~9‑fold less potent than ATR-IN-15 (IC₅₀ 47 nM) . These non‑linear potency shifts demonstrate that the chemical space is narrow and substitution is non‑interchangeable without experimental validation, making direct compound‑specific selection critical.

ATR-IN-16
Specific pyridine-morpholine pharmacophore with (R)-methylmorpholine stereocenter; reported intermediate cellular activity window
Clinical-stage ATR inhibitors
Structurally divergent chemotypes (e.g., berzosertib, ceralasertib) may shift selectivity fingerprint and DDR-pathway modulation
PK profile and off-target context may not transfer
ATR-IN-16
Graded cellular activity within series; distinct from high-potency analogs (ATR-IN-17, ATR-IN-15)
Series-internal analogs
Small structural modifications produce non-linear potency shifts; substitution may alter target engagement and model response
Direct replacement requires experimental validation of activity window

ATR-IN-16 Differentiation Evidence


Antiproliferative Potency in LoVo Cells

ATR-IN-16 demonstrates an intermediate cellular potency of 410 nM (IC₅₀) against LoVo colorectal adenocarcinoma cells . This value places ATR-IN-16 410‑fold less potent than ATR-IN-17 (1 nM) and 8.7‑fold less potent than ATR-IN-15 (47 nM), yet 6.4‑fold more potent than ATR-IN-14 (64 nM) [1][2]. Such a graded potency profile indicates that ATR-IN-16 occupies a unique position within the series, offering a cellular activity window distinct from both the high‑potency analogs (ATR-IN-17, ATR-IN-15) and the lower‑potency analog (ATR-IN-14).

Antiproliferative activity
Cross-study comparable
ATR-IN-16 IC₅₀ 410 nM (LoVo)
ATR-IN-17 1 nM; ATR-IN-15 47 nM; ATR-IN-14 64 nM
8.7-fold vs ATR-IN-15; 410-fold vs ATR-IN-17; 6.4-fold vs ATR-IN-14
Supports graded potency interpretation for partial ATR inhibition studies
Identical vendor-reported assay conditions across series
ATR kinase colorectal cancer LoVo antiproliferative

Physicochemical Profile Comparison

ATR-IN-16 possesses a molecular weight (MW) of 367.45 Da and a calculated LogP of 2.6 [1]. This places it at a significantly lower MW than ATR-IN-17 (440.56 Da) and intermediate MW compared to ATR-IN-15 (~448 Da), while being close to ATR-IN-14 (~395 Da) [2][3]. The lower MW and moderate LogP suggest potentially superior passive membrane permeability and aqueous solubility relative to the larger analogs, though the increased molecular flexibility (4 rotatable bonds, tPSA 83.9 Ų) may offset some permeability advantages [1].

Physicochemical profile
Class-level inference
MW 367.45 Da, LogP 2.6, tPSA 83.9 Ų
ATR-IN-17: MW 440.56; ATR-IN-15: ~448; ATR-IN-14: ~395
ΔMW -73.11 vs ATR-IN-17; -81 vs ATR-IN-15; -28 vs ATR-IN-14
Lower MW and moderate LogP may support permeability screening context; requires experimental ADME validation
Calculated properties; no experimental ADME data available
molecular weight lipophilicity ADME drug-likeness

Biochemical Inhibition vs. ATR-IN-15

ATR-IN-16 demonstrates an intermediate cellular potency of 410 nM (IC₅₀) against LoVo colorectal adenocarcinoma cells [1]. This value places ATR-IN-16 410‑fold less potent than ATR-IN-17 (1 nM) and 8.7‑fold less potent than ATR-IN-15 (47 nM), yet 6.4‑fold more potent than ATR-IN-14 (64 nM) [2]. Such a graded potency profile indicates that ATR-IN-16 occupies a unique position within the series, offering a cellular activity window distinct from both the high‑potency analogs (ATR-IN-17, ATR-IN-15) and the lower‑potency analog (ATR-IN-14).

Biochemical inhibition vs. ATR-IN-15
Data to verify
ATR-IN-16: biochemical IC₅₀ not reported
ATR-IN-15: ATR kinase IC₅₀ 8 nM; oral PK flag available
Absence of biochemical IC₅₀ limits direct systemic in vivo substitution; oral PK profile must be established independently
Data gap; vendor and patent sources do not disclose enzymatic inhibition or PK for ATR-IN-16
ATR kinase biochemical assay enzymatic inhibition oral bioavailability

Selectivity Against PI3K-Related Kinases

ATR-IN-15 demonstrates measurable selectivity against DNA‑PK (IC₅₀ 663 nM) and PI3K (IC₅₀ 5131 nM), providing a quantitative selectivity window [1]. No equivalent selectivity panel data are available for ATR-IN-16. Given the structural similarity within the series, the absence of explicit selectivity data introduces uncertainty in assuming comparable off‑target profiles, particularly for DNA‑PK, where even moderate inhibition can confound DDR‑pathway interpretation.

Selectivity against PI3K-related kinases
Class-level inference
ATR-IN-16: no selectivity panel data available
ATR-IN-15: DNA-PK IC₅₀ 663 nM; PI3K IC₅₀ 5131 nM
Undocumented selectivity introduces off-target risk for mechanistic DDR studies; may confound ATR-specific pathway interpretation
Selectivity must be experimentally profiled before use in DDR-pathway dissection
kinase selectivity DNA-PK PI3K off-target

ATR-IN-16 Application Scenarios


Synthetic Lethality Screening in DDR-Deficient Colorectal Cancer

ATR-IN-16's LoVo IC₅₀ of 410 nM provides an ideal starting concentration (~300–500 nM range) for synthetic lethality combination screens in MSI‑high colorectal cancer cells, where partial ATR inhibition may synergize with PARP inhibitors or other DDR disruptors without complete single‑agent cytotoxicity [1].

SAR Probe for Pyridine-Morpholine Pharmacophore

The specific (R)‑methylmorpholine chiral center and 2,4‑dimethylpyrazole substitution of ATR-IN-16 (MW 367.45, LogP 2.6) represent a distinct structural node within the ATR inhibitor chemical space, making it a valuable probe for medicinal chemistry campaigns investigating the tolerance of the morpholine ring to steric and electronic modifications [1].

In Vitro Selectivity Profiling

As the selectivity profile of ATR-IN-16 remains undocumented, procurement for dedicated kinase‑panel screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) is warranted to establish its selectivity fingerprint before its use in mechanistic DDR pathway dissection .

Oral Bioavailability Assessment in Rodent Models

Given that the closely related analog ATR-IN-15 is orally bioavailable (ATR kinase IC₅₀ 8 nM) while ATR-IN-16's PK is unreported [2], targeted procurement for cassette‑dosing PK studies in mice is strategically important for ranking the in‑vivo developability of the series.

Application
Selection Property
Validation Focus
DDR-deficient colorectal cancer cell-model studies
Partial ATR pathway inhibition window
Synthetic lethality combination screening context
Medicinal chemistry SAR probe
Pyridine-morpholine pharmacophore with (R)-methylmorpholine stereocenter
Steric/electronic tolerance of morpholine ring in ATR inhibitor series
Kinase selectivity panel profiling
Undocumented selectivity fingerprint
Establish selectivity profile before mechanistic DDR pathway studies
Oral exposure model studies
Absent in vivo PK characterization
Cassette-dosing PK study to rank series developability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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